

A Comparative Analysis of Chlorfenvinphos and its Chemical Analogs for Researchers

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Compound of Interest

Compound Name: **Chlorfenvinphos**

Cat. No.: **B103538**

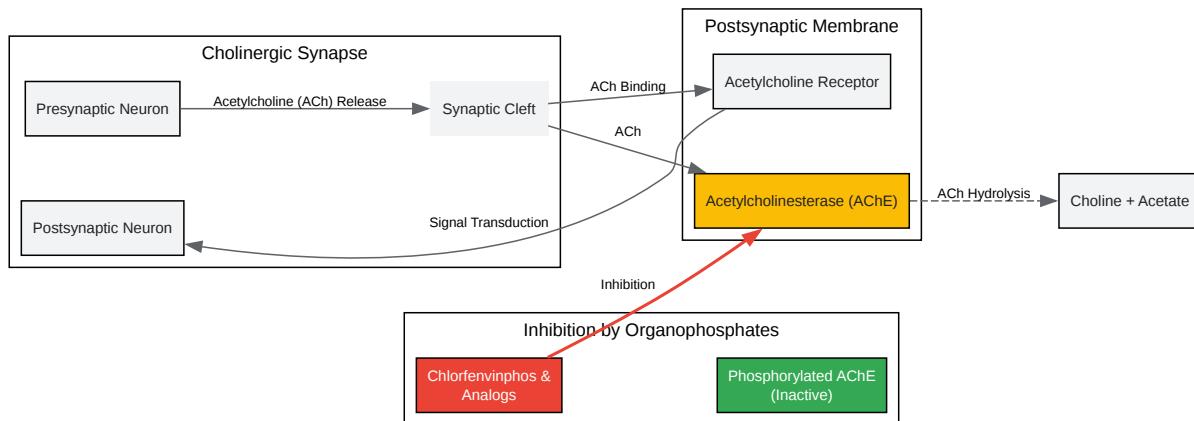
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Experimental Data of **Chlorfenvinphos** and its Analogs.

Chlorfenvinphos is an organophosphate insecticide that has been widely used for its efficacy in controlling a broad spectrum of pests.^[1] Like other organophosphates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^[1] This guide provides a comparative study of **Chlorfenvinphos** and its chemical analogs, presenting key toxicological data and detailed experimental protocols to support researchers in the fields of toxicology, pharmacology, and drug development.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including **Chlorfenvinphos** and its analogs, exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.^{[1][2]} The inhibition occurs through the phosphorylation of a serine residue in the active site of the AChE enzyme.^[2]



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Caption: Signaling pathway of acetylcholinesterase and its inhibition by organophosphates.

Comparative Toxicity Data

The following tables summarize the acute oral toxicity (LD50) and acetylcholinesterase inhibition (IC50/Ki) data for **Chlorfenvinphos** and a selection of its chemical analogs. It is important to note that the data presented are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.

Table 1: Acute Oral Toxicity (LD50) in Rats

Compound	Chemical Structure	LD50 (mg/kg)	Reference(s)
Chlorfenvinphos	C12H14Cl3O4P	10 - 39	[3][4]
Bromfenvinphos	C12H14BrCl2O4P	Data not readily available	
Chlorpyrifos	C9H11Cl3NO3PS	96 - 270	[5]
Monocrotophos	C7H14NO5P	8 - 23	[6]
Profenofos	C11H15BrClO3PS	358	[5]
Acephate	C4H10NO3PS	1,030 - 1,447	[5]
Parathion	C10H14NO5PS	3 - 8	[2]
Malathion	C10H19O6PS2	5,500	[5]

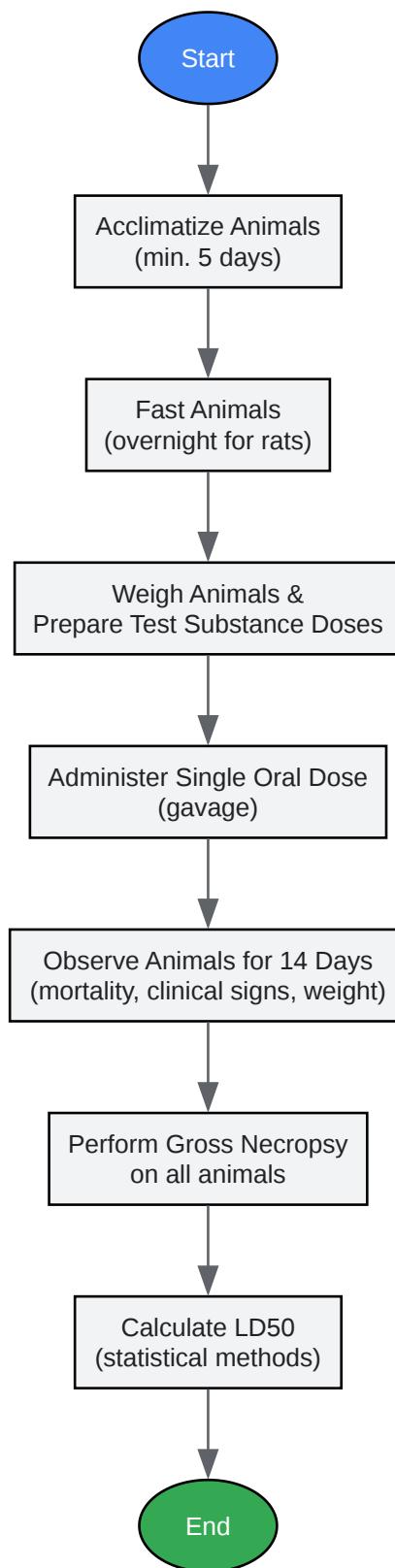
Table 2: Acetylcholinesterase (AChE) Inhibition

Compound	IC50 (µM)	Ki (µM)	Ki' (µM)	Enzyme Source	Reference(s)
Chlorfenvinphos	Not specified	Competitive: 1.85 ± 0.12	Uncompetitive: 4.56 ± 0.31	Human Erythrocytes	[7][8]
Bromfenvinphos	Not specified	Competitive: 2.45 ± 0.15	Uncompetitive: 5.88 ± 0.38	Human Erythrocytes	[7][8]
Chlorpyrifos	0.12	Not specified	Not specified	Human Erythrocytes	[6]
Monocrotophos	0.25	Not specified	Not specified	Human Erythrocytes	[6]
Profenofos	0.35	Not specified	Not specified	Human Erythrocytes	[6]
Acephate	4.0	Not specified	Not specified	Human Erythrocytes	[6]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral median lethal dose (LD50) of a substance in rats.[\[9\]](#)



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Caption: General workflow for an acute oral toxicity (LD50) study.

1. Animal Selection and Acclimatization:

- Species: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain) are commonly used.[9]
- Sex: Typically, one sex is used, or both if significant differences in toxicity are suspected.[9]
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.[9]

2. Housing and Feeding:

- Housing: Animals are housed in appropriate cages with controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%).[9]
- Lighting: A 12-hour light/dark cycle is maintained.[9]
- Diet: Standard laboratory diet and drinking water are provided ad libitum, except for the pre-dosing fasting period.[9]

3. Dose Preparation and Administration:

- Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle's toxicity should be known.[9]
- Dose Levels: A range of at least 3-4 dose levels is selected to produce a range of toxic effects and mortality.
- Fasting: Food is withheld overnight before dosing.[9]
- Administration: The test substance is administered as a single dose by oral gavage. The volume administered is typically 1-2 mL/100g body weight.[9]

4. Observation:

- Duration: Animals are observed for at least 14 days.[9]

- Parameters: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[9]

5. Necropsy:

- All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[9]

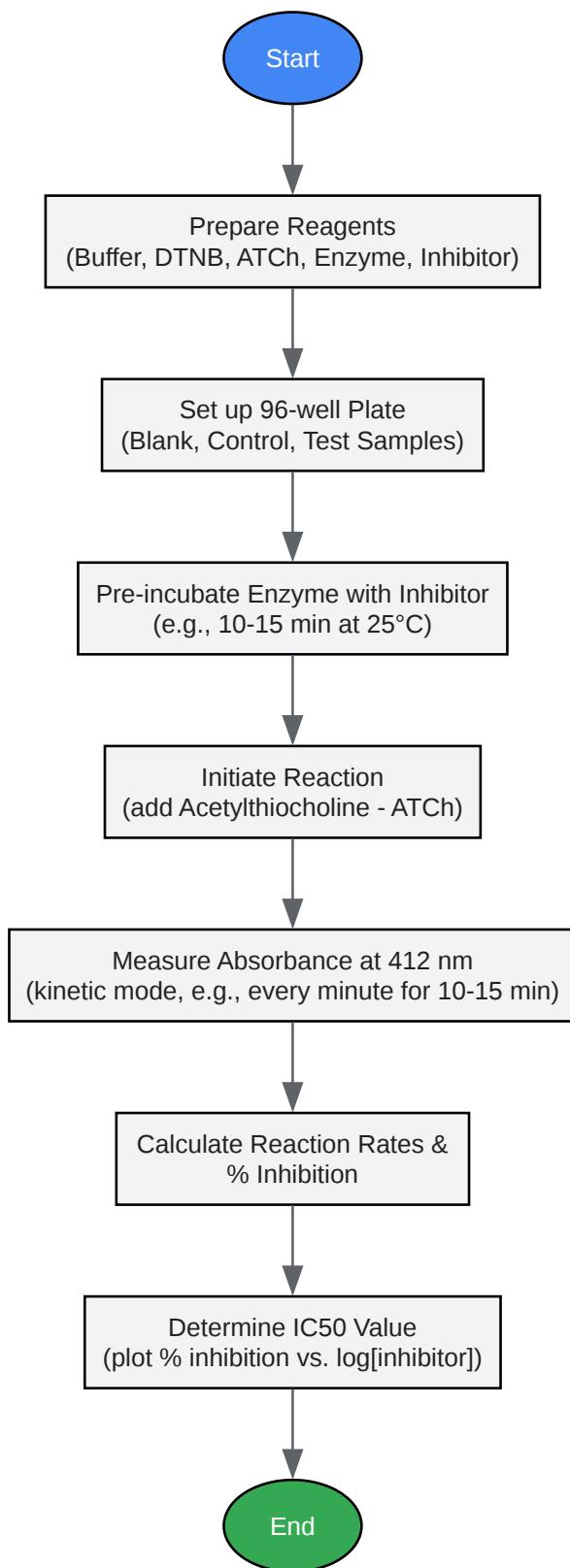
6. Data Analysis:

- The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.[2]

[6]



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Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's method).

1. Reagents:

- Buffer: 0.1 M Phosphate Buffer, pH 8.0.[6]
- DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.[6]
- Substrate: 14 mM Acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).[6]
- Enzyme: Acetylcholinesterase solution (e.g., from human erythrocytes or electric eel) of a known activity.
- Inhibitors: Stock solutions of **Chlorfenvinphos** and its analogs in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

- Plate Setup:
 - Blank: Buffer + DTNB + Substrate (no enzyme).[6]
 - Control (100% activity): Buffer + Enzyme + DTNB + Solvent (no inhibitor).[6]
 - Test Sample: Buffer + Enzyme + DTNB + Inhibitor solution.[6]
- Pre-incubation: Add buffer, DTNB, enzyme, and inhibitor/solvent to the respective wells. Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[6]
- Reaction Initiation: Add the ATChI substrate to all wells to start the reaction.[6]
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[6]

3. Data Analysis:

- Calculate Reaction Rate: Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

- Calculate Percent Inhibition:
 - $\% \text{ Inhibition} = [(\text{Rate of Control} - \text{Rate of Test Sample}) / \text{Rate of Control}] \times 100$
- Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

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